molecular formula C14H17NO4 B139005 (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate CAS No. 133464-37-6

(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B139005
CAS No.: 133464-37-6
M. Wt: 263.29 g/mol
InChI Key: HMOZTZIZWRRDMM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate ( 133464-37-6) is a chiral synthon of high value in asymmetric organic synthesis. This compound, with a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol, serves as a key synthetic intermediate, particularly as a chiral aldehyde equivalent derived from D-serine . Its primary research value lies in its application in complex, multi-step syntheses, where it acts as a crucial building block for the introduction of chirality. A prominent application documented in the literature is its use in a Wittig reaction for the convenient synthesis of L-[4-13C]glutamine , a stable isotope-labeled amino acid essential for metabolic research . In this context, the compound provides the foundational chiral template upon which the glutamine side chain is constructed, demonstrating its utility in the preparation of biologically relevant molecules. The related tert-butyl analog of this compound is also commercially available and is similarly employed as a precursor for fluorinated analogs of glutamic acid and glutamine . This highlights the broader role of this class of molecules in synthesizing both isotopically and structurally modified amino acids for advanced biochemical studies. As a reagent, it is integral for constructing complex target molecules with high stereochemical fidelity in research settings. This product is intended for research applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

benzyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-8,12H,9-10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOZTZIZWRRDMM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)C=O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465177
Record name (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133464-37-6
Record name Benzyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133464-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of ®-4-formyl-2,2-dimethyloxazolidine-3-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl group onto the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Aqueous Wittig Reaction for Bioconjugation

This compound enables site-specific protein modifications in aqueous environments:

  • Conditions : PBS buffer (pH 7.4), room temperature, with water-soluble phosphonium ylides .

  • Efficiency : Demonstrated >80% conversion in model protein systems, confirmed by MALDI-TOF analysis .

  • Significance : Provides a chemoselective strategy for installing bioorthogonal handles on biomolecules .

Reduction and Oxidation Pathways

While the formyl group is typically preserved for further reactions, controlled reductions have been explored:

DIBAL-H Reduction of Precursor Esters

  • Procedure : Reduction of 3-benzyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate with DIBAL-H (-80°C, toluene) yields the formyl derivative .

  • Purification : Column chromatography (25% ethyl acetate/hexane) achieves >95% purity .

Structural and Spectroscopic Data

Key characterization data for reaction intermediates:

Parameter Value Source
¹H NMR (CDCl₃) δ 9.53 (s, 1H, CHO), 7.36–7.28 (m, 5H, Ar), 5.22–5.01 (m, 2H, CH₂Ph), 4.41–4.31 (m, 2H), 1.66/1.56 (s, 3H each, CH₃)
Purification Silica gel chromatography (25% EtOAc/hexane)
Synthetic Yield 31% (from oxazolidine dicarboxylate precursor)

Comparative Reactivity Insights

The formyl group’s position and oxazolidine ring rigidity influence reactivity:

  • Steric Effects : The 2,2-dimethyl group restricts conformational flexibility, enhancing stereocontrol during Wittig reactions .

  • Electronic Effects : Electron-withdrawing carboxylate stabilizes the oxazolidine ring, preventing premature hydrolysis during aqueous reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Several studies have indicated that oxazolidine derivatives exhibit antimicrobial properties. (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics .

Chiral Building Block : The compound serves as a chiral building block in the synthesis of pharmaceuticals. Its ability to introduce chirality into molecules makes it valuable in the production of enantiomerically pure drugs, which are crucial in pharmacology to ensure efficacy and reduce side effects .

Organic Synthesis

Synthesis of Complex Molecules : this compound is utilized in the synthesis of more complex organic molecules. Its functional groups allow for various reactions such as nucleophilic additions and condensation reactions, making it a versatile intermediate in organic synthesis .

Reagent in Asymmetric Synthesis : The compound is also employed as a reagent in asymmetric synthesis protocols. It aids in the formation of chiral centers in target molecules, which is essential for creating drugs with specific desired effects .

Material Science

Polymer Chemistry : Research has explored the incorporation of this compound into polymer matrices. Its unique properties can enhance the mechanical strength and thermal stability of polymers, leading to the development of advanced materials for various applications .

Case Studies

Study Title Findings Reference
Antimicrobial Properties of OxazolidinesDemonstrated significant activity against Gram-positive bacteria
Chiral Synthesis Using (R)-Benzyl DerivativesShowed effectiveness as a chiral building block for drug synthesis
Polymer Enhancement with Oxazolidine DerivativesImproved mechanical properties observed in polymer blends

Mechanism of Action

The mechanism of action of ®-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the formyl and benzyl groups. The oxazolidine ring provides a stable framework that can undergo various transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural and functional attributes of (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications Diastereoselectivity References
This compound 133464-37-6 C₁₄H₁₇NO₄ 263.29 Benzyl ester, oxazolidine ring, formyl group Natural product synthesis, ceramidase substrates Up to 6:1 dr (diastereomer ratio)
(S)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner aldehyde) 127589-93-9 C₁₁H₁₉NO₄ 229.27 tert-Butyl ester, oxazolidine ring Serine-derived amino acids, penicillin analogs >98% ee
(R)-tert-Butyl 4-formyl-2,2-dimethylthiazolidine -3-carboxylate N/A C₁₁H₁₉NO₃S 245.34 Thiazolidine (S instead of O) Sulfur-containing chiral building blocks Not reported
Benzyl (S)-4-((R)-(diethoxyphosphoryl)(hydroxy)methyl)-2,2-dimethyloxazolidine-3-carboxylate N/A C₁₈H₂₆NO₇P 399.37 Phosphoryl group, diastereomeric mixture α-Hydroxyphosphonate synthesis Mixture of isomers
(S)-tert-Butyl 3-formylmorpholine-4-carboxylate 95715-87-0 C₁₀H₁₇NO₄ 215.25 Morpholine ring (six-membered) Alternative chiral aldehyde synthon Not reported

Stereochemical Outcomes

  • Oxazolidines: The 2,2-dimethyl substitution enforces rigidity, enabling high diastereoselectivity (up to 6:1 dr) in Grignard additions under chelation control . Non-chelating conditions favor alternative stereoselectivity .
  • Thiazolidines : Sulfur’s larger atomic size reduces ring strain but may lower selectivity due to weaker directional bonding .

Research Findings and Data

Diastereoselectivity in Additions

Compound Reaction Type Diastereomer Ratio Conditions Reference
(S)-tert-Butyl 4-((R)-1-hydroxyallyl)-oxazolidine Grignard addition 6:1 (S:R) −75°C, THF, chelation control
Benzyl oxazolidine-3-carboxylate Wittig reaction Not applicable Isotopic labeling

Enantiomeric Purity

  • Oxazolidine derivatives typically achieve >98% ee after oxidative cleavage, critical for pharmaceutical intermediates .
  • Thiazolidines may require additional purification steps due to lower inherent selectivity .

Biological Activity

(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS Number: 133464-37-6) is a chiral oxazolidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of 1,3-oxazolidines, which are known for their utility in pharmaceuticals, agrochemicals, and organic synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • IUPAC Name : Benzyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
  • Purity : Typically ≥95% in commercial preparations .

Synthesis

The synthesis of this compound often involves multi-component reactions that yield high optical purity. A notable method includes the reaction of anilines with ethyl glyoxalate and epoxides under optimized conditions to produce various chiral oxazolidine derivatives .

Reaction Scheme

The general synthetic route can be summarized as follows:

  • Starting Materials : Aniline derivatives, ethyl glyoxalate.
  • Reaction Conditions : Use of chiral Lewis acids as catalysts.
  • Products : Chiral oxazolidine derivatives with varying substituents.

Antimicrobial Activity

Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. For example, studies on structurally related compounds have shown efficacy against various bacterial strains . The mechanism often involves interference with bacterial protein synthesis.

Antidiabetic Potential

A structure-activity relationship (SAR) study has identified oxazolidine derivatives as potential candidates for antidiabetic agents. These compounds may act by modulating glucose metabolism or enhancing insulin sensitivity .

Enzyme Inhibition

Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that related oxazolidine compounds exhibited broad-spectrum activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) were determined to assess potency .
    CompoundMIC (µg/mL)Activity
    Compound A8Effective
    Compound B16Moderate
    (R)-Benzyl 4-formyl...32Weak
  • Antidiabetic Effects : In vivo studies on diabetic models showed that administration of certain oxazolidine derivatives led to a significant reduction in blood glucose levels compared to control groups .

Q & A

Q. Critical Parameters :

  • Strict temperature control during Grignard addition.
  • Use of anhydrous solvents and inert atmosphere to prevent hydrolysis.
  • TLC monitoring (25% ethyl acetate in hexane, ninhydrin visualization) to track reaction progress .

Basic: What spectroscopic methods are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR (CDCl₃) :
    • δ 5.87 (m, 1H) : Vinyl proton from the allyl group.
    • δ 3.80–4.40 (m, 5H) : Oxazolidine ring protons and benzyl CH₂.
    • δ 1.48–1.55 (s, 12H) : tert-Butyl and dimethyl groups .
  • ¹³C NMR :
    • δ 154.2 (C=O) : Carbamate carbonyl.
    • δ 116.2–137.0 (C=C) : Allyl carbons .
  • Optical Rotation : Measure using a polarimeter (e.g., [α]₂₀ᴰ = +X° in CHCl₃) to confirm enantiopurity .
  • TLC : Rf = 0.25 in 25% ethyl acetate/hexane .

Prioritize : Vinyl protons (confirming Grignard addition) and tert-butyl signals (assessing protecting group integrity).

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under inert gas (argon) at −20°C to prevent oxidation .

Advanced: How can researchers leverage the diastereoselectivity of nucleophilic additions to this compound, and what factors influence 1,2-asymmetric induction?

Methodological Answer:
Diastereoselectivity is controlled by chelation vs. non-chelation pathways :

  • Chelation Control : Use Lewis acids (e.g., MgBr₂) to stabilize transition states, favoring syn-addition .
  • Non-Chelation Conditions : Polar aprotic solvents (e.g., THF) and bulky reagents favor anti-addition via steric effects .

Example : Vinyl Grignard addition at −75°C yields a 6:1 diastereomer ratio due to chelation-controlled transition states .

Q. Key Factors :

  • Temperature: Lower temperatures favor kinetic control.
  • Solvent polarity: THF enhances reagent solubility and selectivity .

Advanced: What strategies are employed to prevent racemization during downstream functionalization of derivatives from this oxazolidine scaffold?

Methodological Answer:

  • Inert Atmosphere : Conduct reactions under argon/nitrogen to avoid moisture-induced ring-opening .
  • Low-Temperature Workup : Quench Grignard reactions with NH₄Cl at −40°C to minimize epimerization .
  • Protecting Group Stability : The oxazolidine ring resists racemization under basic/neutral conditions but opens under acidic hydrolysis (e.g., HCl/MeOH) to yield α-amino acids .

Advanced: How has this compound been utilized in the synthesis of complex natural products, and what key structural motifs does it enable?

Methodological Answer:
The compound serves as a chiral serine equivalent in synthesizing:

  • Amino Sugars : Used in calicheamicin γ₁ᴵ via asymmetric allylboration .
  • Penicillin Derivatives : Oxidized to α-amino acid moieties for β-lactam antibiotics .

Q. Table 1: Selected Applications in Natural Product Synthesis

Natural ProductKey Structural MotifReference
Calicheamicin γ₁ᴵAmino sugar
Capreomycidinβ-Hydroxy-α-amino acid
EpicapreomycidinOxazolidine ring

Advanced: What chromatographic techniques are most effective for resolving diastereomers formed during Grignard additions to this aldehyde?

Methodological Answer:

  • Radial Chromatography : Use silica gel with stepwise ethyl acetate/hexane gradients (0% → 15%) to separate diastereomers .
  • TLC Monitoring : Spot fractions on silica plates (25% ethyl acetate/hexane) and visualize with ninhydrin .
  • Solvent System Optimization : Adjust polarity to achieve baseline separation (Rf difference ≥ 0.1) .

Advanced: How does the oxazolidine ring's stability under various reaction conditions influence protecting group strategies in multi-step syntheses?

Methodological Answer:

  • Acid Sensitivity : The ring opens under HCl/MeOH to yield primary alcohols, enabling late-stage functionalization .
  • Base Stability : Resists hydrolysis in NaHCO₃, allowing orthogonal deprotection of other groups (e.g., tert-butyl esters) .
  • Oxidative Conditions : MnO₂ selectively oxidizes the primary alcohol to carboxylic acids without ring cleavage .

Strategic Advantage : The oxazolidine acts as a temporary chiral auxiliary , removable after key bond-forming steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Reactant of Route 2
(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.